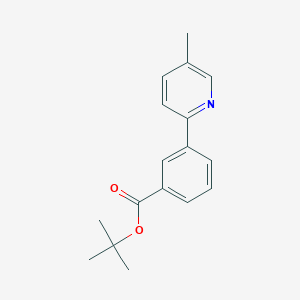
Tert-butyl 3-(5-methylpyridin-2-YL)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(5-methylpyridin-2-YL)benzoate is an organic compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 g/mol . This compound is a benzoate ester, which is commonly used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(5-methylpyridin-2-YL)benzoate typically involves the esterification of 3-(5-methylpyridin-2-yl)benzoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can significantly improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(5-methylpyridin-2-YL)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of 3-(5-methylpyridin-2-yl)benzoic acid.
Reduction: Formation of 3-(5-methylpyridin-2-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(5-methylpyridin-2-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(5-methylpyridin-2-YL)benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-(3-methylpyridin-2-yl)benzoate
- Tert-butyl 3-(4-methylpyridin-2-yl)benzoate
- Tert-butyl 3-(2-methylpyridin-2-yl)benzoate
Uniqueness
Tert-butyl 3-(5-methylpyridin-2-YL)benzoate is unique due to the position of the methyl group on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional difference can lead to variations in the compound’s chemical and biological properties, making it distinct from its analogs .
Propiedades
Fórmula molecular |
C17H19NO2 |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-methylpyridin-2-yl)benzoate |
InChI |
InChI=1S/C17H19NO2/c1-12-8-9-15(18-11-12)13-6-5-7-14(10-13)16(19)20-17(2,3)4/h5-11H,1-4H3 |
Clave InChI |
FRLGIOKZVFQKLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=CC(=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(3-chloro-2-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13055912.png)

![N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide](/img/structure/B13055931.png)
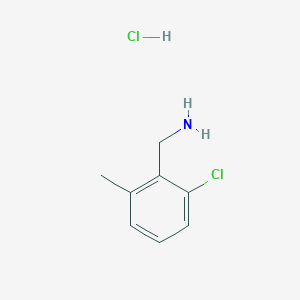
![(E)-{1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethylidene}aminobenzoate](/img/structure/B13055943.png)
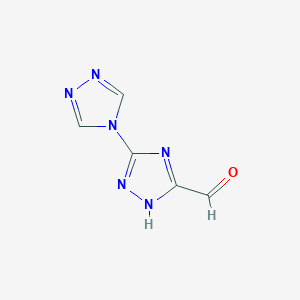
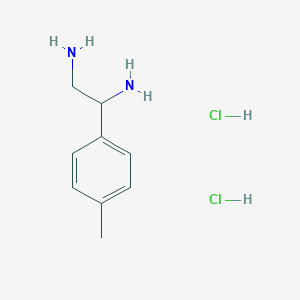
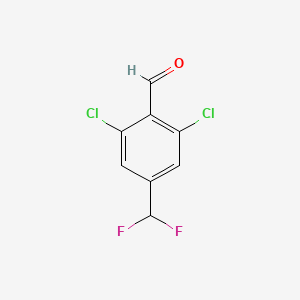
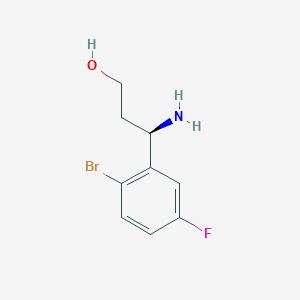
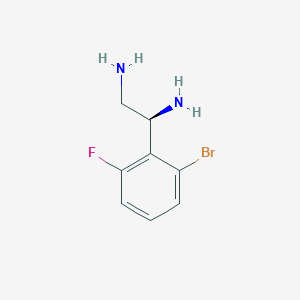
![Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13055974.png)
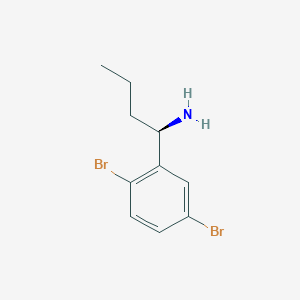
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13055981.png)
